SC-77774

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

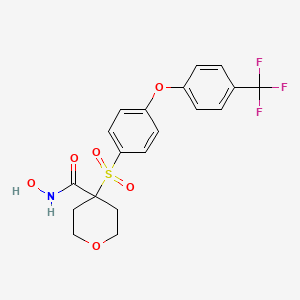

N-ヒドロキシ-4-({4-[4-(トリフルオロメチル)フェノキシ]フェニル}スルホニル)テトラヒドロ-2H-ピラン-4-カルボキサミドは、ジアリールエーテルとして知られる有機化合物のクラスに属する化合物です。これらは、エーテル基を介して互いに結合した2つのベンゼン環を含む芳香族化合物です。 この化合物は、トロンボスポンジンモチーフ5を持つインテグリンおよびメタロプロテアーゼを標的とすることが知られています .

準備方法

合成経路と反応条件

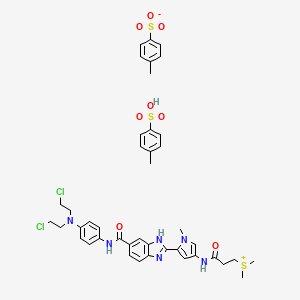

N-ヒドロキシ-4-({4-[4-(トリフルオロメチル)フェノキシ]フェニル}スルホニル)テトラヒドロ-2H-ピラン-4-カルボキサミドの合成には、複数のステップが必要です。一例として、4-クロロ-3-トリフルオロメチルフェニルイソシアネートを式(V)の化合物と非塩素系有機溶媒中で20℃〜60℃の温度で反応させる方法があります。反応は、温度が70℃を超えないように制御されます。 得られた化合物は、次に極性溶媒中でp-トルエンスルホン酸と反応させ、使用した溶媒の還流温度までの温度で反応させます .

工業生産方法

この化合物の工業生産方法は、広く文書化されていません。合成には、通常、高収率と高純度を確保するために、制御された条件下での大規模反応が伴います。工業規模での生産には、自動化された反応器と正確な温度制御が不可欠です。

化学反応の分析

反応の種類

N-ヒドロキシ-4-({4-[4-(トリフルオロメチル)フェノキシ]フェニル}スルホニル)テトラヒドロ-2H-ピラン-4-カルボキサミドは、以下の化学反応を含む、さまざまな種類の化学反応を起こす可能性があります。

酸化: この反応は、酸素の添加または水素の除去を伴います。

還元: この反応は、水素の添加または酸素の除去を伴います。

置換: この反応は、ある原子または原子群を別の原子または原子群で置き換えることを伴います。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。これらの反応の条件はさまざまであるが、通常、制御された温度と不活性雰囲気を必要とし、望ましくない副反応を防ぎます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用した特定の試薬と条件によって異なります。例えば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。置換反応は、使用した求核剤に応じて、さまざまな置換誘導体を生成する可能性があります。

科学研究の応用

N-ヒドロキシ-4-({4-[4-(トリフルオロメチル)フェノキシ]フェニル}スルホニル)テトラヒドロ-2H-ピラン-4-カルボキサミドは、いくつかの科学研究の応用があります。

化学: 有機合成における試薬として、および反応機構を研究するためのモデル化合物として使用されます。

生物学: メタロプロテアーゼなどの特定の酵素の阻害剤としての可能性について調査されています。

医学: メタロプロテアーゼ活性を伴う疾患の治療における潜在的な治療効果について検討されています。

科学的研究の応用

N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential as an inhibitor of specific enzymes, such as metalloproteinases.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving metalloproteinase activity.

Industry: Utilized in the development of new materials and as a component in various chemical processes.

作用機序

N-ヒドロキシ-4-({4-[4-(トリフルオロメチル)フェノキシ]フェニル}スルホニル)テトラヒドロ-2H-ピラン-4-カルボキサミドの作用機序には、トロンボスポンジンモチーフ5を持つインテグリンおよびメタロプロテアーゼとの相互作用が含まれます。 この相互作用は、組織の再構築や炎症を含むさまざまな生理学的プロセスにおいて役割を果たす酵素の活性を阻害します .

類似の化合物との比較

類似の化合物

ジフェニルエーテル: これらの化合物は、N-ヒドロキシ-4-({4-[4-(トリフルオロメチル)フェノキシ]フェニル}スルホニル)テトラヒドロ-2H-ピラン-4-カルボキサミドと同様に、エーテル基によって結合された2つのベンゼン環を含んでいます。

トリフルオロメチルベンゼン: これらの化合物は、化合物中のトリフルオロメチルフェノキシ基と同様に、トリフルオロメチル基を有するベンゼン環を含んでいます。

ベンゼンスルホニル化合物: これらの化合物は、化合物中のフェニルスルホニル基と同様に、スルホニル基を有するベンゼン環を含んでいます.

独自性

N-ヒドロキシ-4-({4-[4-(トリフルオロメチル)フェノキシ]フェニル}スルホニル)テトラヒドロ-2H-ピラン-4-カルボキサミドの独自性は、独特の化学的および生物学的特性を与える機能基の特定の組み合わせにあります。メタロプロテアーゼを阻害する能力は、研究および潜在的な治療用途にとって貴重な化合物となっています。

類似化合物との比較

Similar Compounds

Diphenylethers: These compounds contain two benzene rings linked by an ether group, similar to N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide.

Trifluoromethylbenzenes: These compounds contain a benzene ring with a trifluoromethyl group, similar to the trifluoromethylphenoxy group in the compound.

Benzenesulfonyl Compounds: These compounds contain a benzene ring with a sulfonyl group, similar to the phenylsulfonyl group in the compound.

Uniqueness

The uniqueness of N-hydroxy-4-({4-[4-(trifluoromethyl)phenoxy]phenyl}sulfonyl)tetrahydro-2H-pyran-4-carboxamide lies in its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to inhibit metalloproteinases makes it a valuable compound for research and potential therapeutic applications.

特性

分子式 |

C19H18F3NO6S |

|---|---|

分子量 |

445.4 g/mol |

IUPAC名 |

N-hydroxy-4-[4-[4-(trifluoromethyl)phenoxy]phenyl]sulfonyloxane-4-carboxamide |

InChI |

InChI=1S/C19H18F3NO6S/c20-19(21,22)13-1-3-14(4-2-13)29-15-5-7-16(8-6-15)30(26,27)18(17(24)23-25)9-11-28-12-10-18/h1-8,25H,9-12H2,(H,23,24) |

InChIキー |

FOSWRYKPHVPIDJ-UHFFFAOYSA-N |

SMILES |

C1COCCC1(C(=O)NO)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F |

正規SMILES |

C1COCCC1(C(=O)NO)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F |

同義語 |

N-hydroxy-4-((4-(4-(trifluoromethyl)phenoxy)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxamide SC 77774 SC-77774 SC77774 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3S,6S,7S,8R,12R,15R,16R,18R)-6,18-dihydroxy-7,16-dimethyl-15-[(2R)-6-methyl-5-methylideneheptan-2-yl]-4-oxopentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-ene-7-carboxylic acid](/img/structure/B1243615.png)

![(4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1243617.png)

![4-Amino-furazan-3-carboxylic acid [5-(2,4-dimethyl-5-nitro-phenyl)-furan-2-ylmethylene]-hydrazide](/img/structure/B1243619.png)

![2-chloro-N-[(E)-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)methylideneamino]benzamide](/img/structure/B1243620.png)

![N-(5-aminopentyl)-N-hydroxy-N'-[5-(hydroxy{4-[(5-nitropentyl)amino]-4-oxobutanoyl}amino)pentyl]butanediamide](/img/structure/B1243624.png)

![N-[4-[4-Chloro-5-(3-fluoro-4-methoxyphenyl)imidazol-1-yl]phenylsulfonyl]phosphoramidic acid](/img/structure/B1243629.png)

![(5R,6S)-6-[(1R)-1-hydroxyethyl]-3-[7-[(3-methylimidazol-3-ium-1-yl)methyl]-9-oxofluoren-3-yl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1243630.png)